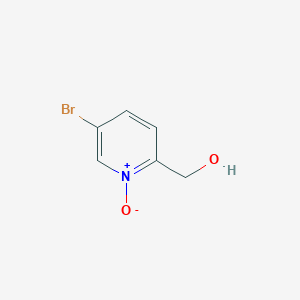

5-Bromo-2-pyridinemethanol 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-pyridinemethanol 1-oxide is a heterocyclic organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position, with an additional oxidation at the nitrogen atom to form an N-oxide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-pyridinemethanol 1-oxide can be achieved through several methods. One common approach involves the bromination of 2-hydroxymethyl-pyridine followed by oxidation. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide functionality .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can help in achieving high yields and purity of the compound. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety during production .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-pyridinemethanol 1-oxide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.

Reduction: The N-oxide functionality can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Zinc dust, acetic acid.

Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol, methanol.

Major Products Formed

Oxidation: 5-Bromo-2-carboxypyridine-1-oxide.

Reduction: 5-Bromo-2-hydroxymethyl-pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

5-Bromo-2-pyridinemethanol 1-oxide serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity enables the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for creating complex organic molecules.

Key Applications:

- Drug Synthesis: Used in the development of new therapeutic agents.

- Agrochemical Development: Facilitates the creation of crop protection agents.

Case Study:

A study highlighted the use of this compound in synthesizing novel pyridine derivatives that exhibit enhanced biological activity compared to traditional compounds. This was achieved through various coupling reactions that leverage the compound's functional groups .

Biological Research

In biological research, this compound is investigated for its interactions with biological targets, making it a candidate for drug discovery.

Key Applications:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Enzyme Interaction Studies: The compound has shown promise in modulating enzyme activities, which is critical for understanding disease mechanisms.

Case Study:

Research indicated that this compound could inhibit specific enzymes involved in bacterial resistance mechanisms. This property positions it as a potential lead compound for developing new antibiotics .

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and coatings.

Key Applications:

- Polymer Formulation: Enhances the durability and environmental resistance of materials.

- Coating Technologies: Used in formulations that require specific chemical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various analytical methods, improving the detection and quantification of substances.

Key Applications:

- Chromatography: Enhances separation techniques.

- Spectroscopy: Improves detection limits and accuracy.

Case Study:

A study demonstrated the effectiveness of this compound as a derivatizing agent in chromatography, leading to improved resolution of complex mixtures .

Medicinal Chemistry

Researchers utilize this compound to design and optimize new compounds with better efficacy profiles and reduced side effects.

Key Applications:

- Lead Compound Development: Its structural features allow for modifications that enhance pharmacological properties.

Case Study:

Investigations into its structure-activity relationship revealed modifications that significantly increased its potency against specific cancer cell lines, indicating its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-pyridinemethanol 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functionality can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atom and hydroxymethyl group can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-hydroxymethyl-pyridine: Lacks the N-oxide functionality, making it less reactive in redox processes.

2-Hydroxymethyl-5-chloropyridine: Substitutes chlorine for bromine, which can affect its reactivity and biological activity.

5-Bromo-2-methyl-pyridine-1-oxide:

Uniqueness

5-Bromo-2-pyridinemethanol 1-oxide is unique due to the presence of both the bromine atom and the N-oxide functionality, which confer distinct chemical reactivity and potential biological activity. Its combination of substituents makes it a versatile compound for various applications in research and industry .

Propiedades

Fórmula molecular |

C6H6BrNO2 |

|---|---|

Peso molecular |

204.02 g/mol |

Nombre IUPAC |

(5-bromo-1-oxidopyridin-1-ium-2-yl)methanol |

InChI |

InChI=1S/C6H6BrNO2/c7-5-1-2-6(4-9)8(10)3-5/h1-3,9H,4H2 |

Clave InChI |

PPQCDICDXVSVSK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=[N+](C=C1Br)[O-])CO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.